molecular formula C26H20Cl2F6N6OS B2762259 {4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}[4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)phenyl]methanone CAS No. 400079-60-9

{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}[4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)phenyl]methanone

Cat. No.: B2762259
CAS No.: 400079-60-9
M. Wt: 649.44
InChI Key: TWKNLVDFIRSQRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound {4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}[4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)phenyl]methanone features a methanone core bridging two distinct moieties:

  • Piperazinyl-pyridine: A piperazine ring substituted with a 3-chloro-5-(trifluoromethyl)pyridinyl group.
  • Dihydroimidazole-phenyl: A phenyl group connected to a 4,5-dihydro-1H-imidazole ring via a sulfanyl (-S-) linkage to another 3-chloro-5-(trifluoromethyl)pyridinyl group.

Properties

IUPAC Name

[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-4,5-dihydroimidazol-1-yl]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20Cl2F6N6OS/c27-19-11-16(25(29,30)31)13-36-21(19)38-7-9-39(10-8-38)23(41)15-1-3-18(4-2-15)40-6-5-35-24(40)42-22-20(28)12-17(14-37-22)26(32,33)34/h1-4,11-14H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKNLVDFIRSQRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=C(C=C(C=N5)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20Cl2F6N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}[4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)phenyl]methanone (referred to as Compound A) is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial applications. This article reviews the biological activity of Compound A, focusing on its mechanism of action, efficacy against various bacterial strains, and relevant case studies.

Chemical Structure and Properties

Compound A belongs to a class of compounds known for their piperazine and pyridine moieties, which are often associated with pharmacological activity. The presence of trifluoromethyl and chloro groups enhances its lipophilicity and biological activity.

Chemical Formula: C19H19ClF3N4S
Molecular Weight: 433.89 g/mol
CAS Number: 215434-40-5

Compound A primarily acts as an inhibitor of bacterial phosphopantetheinyl transferases (PPTases), which are essential for bacterial viability and virulence. These enzymes catalyze post-translational modifications critical for the function of various bacterial proteins. Inhibition of PPTases disrupts the synthesis of vital metabolites required for bacterial growth and pathogenicity.

Key Findings:

  • Inhibition Profile: Compound A exhibits submicromolar inhibition against Bacillus subtilis Sfp-PPTase, with an IC50 value indicating potent activity without affecting the human orthologue of the enzyme .
  • Antibacterial Efficacy: The compound has demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria, showcasing its potential as a therapeutic agent .

Biological Activity Data

The following table summarizes the biological activity data for Compound A against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Methicillin-resistant S. aureus≤ 0.06 μg/mL
Bacillus subtilisSubmicromolar range
Escherichia coliResistance mechanisms studied

Case Studies

  • Study on Antibacterial Activity:
    In a study exploring the antibacterial properties of a series of piperazine derivatives, Compound A was identified as a potent inhibitor against MRSA. The study utilized high-throughput screening methods to evaluate its efficacy, leading to findings that support its potential use in treating resistant bacterial infections .
  • Toxicity Assessment:
    Toxicological evaluations conducted on zebrafish embryos indicated that Compound A exhibits low toxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .

Scientific Research Applications

This compound has been studied for its potential as a therapeutic agent due to its structural features, which suggest activity against various biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyridine and piperazine have significant antimicrobial properties. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity against bacterial strains. A study demonstrated that similar compounds exhibited potent inhibition of bacterial phosphopantetheinyl transferase, suggesting a mechanism for antimicrobial action .

Anticancer Properties

The compound's structure is conducive to interactions with cellular targets involved in cancer proliferation. Preliminary studies have shown that related compounds can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. The imidazole moiety is known for its role in targeting specific enzymes involved in cancer metabolism .

Neuropharmacological Effects

Compounds containing piperazine rings have been explored for their neuropharmacological effects, including anxiolytic and antidepressant activities. The specific arrangement of functional groups in this compound may enhance its ability to interact with neurotransmitter receptors, making it a candidate for further research in neuropharmacology.

Case Study 1: Antimicrobial Evaluation

A study published in ResearchGate investigated the antimicrobial effects of similar compounds against Staphylococcus aureus and Escherichia coli. Results indicated that the compound displayed significant inhibitory activity, suggesting its potential as an antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound could reduce cell viability significantly compared to controls. Mechanistic studies indicated that it induced apoptosis through caspase activation pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Related Compounds

The following table highlights key structural variations among analogs, focusing on substituents affecting physicochemical properties and bioactivity:

Compound Name / ID Core Modification Key Functional Groups Potential Applications Reference
Target Compound Methanone core with dihydroimidazole-phenyl and piperazinyl-pyridine -SO- linkage, -CF₃, -Cl, piperazine Agrochemicals, enzyme inhibition
{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(naphtho[2,1-b]furan-2-yl)methanone Naphthofuran replaces dihydroimidazole-phenyl Naphthofuran, -CF₃, -Cl Antifungal, antimicrobial
Ethyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-iminopropanoate Ethyl iminopropanoate ester replaces methanone-phenyl Ester group, imine linkage Prodrug design, solubility enhancement
3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5,5-dimethyl-2-cyclohexen-1-one Cyclohexenone replaces methanone core Cyclohexenone ring, -CF₃, -Cl Kinase inhibition
Haloxyfop-ethoxy ethyl Phenoxypropionic acid backbone -O- linkage, -CF₃, -Cl (herbicide class) Herbicide (ACCase inhibitor)

Key Findings from Research

Bioactivity and Mechanism
  • Naphthofuran Analog : Enhanced aromaticity from naphthofuran may improve binding to hydrophobic enzyme pockets, as seen in antifungal agents .
  • Cyclohexenone Derivative: The cyclohexenone moiety mimics ATP-binding sites in kinases, a strategy utilized in oncology therapeutics .
Physicochemical Properties
  • Lipophilicity : The target compound’s logP is likely >3 due to multiple aromatic rings and -CF₃ groups, favoring membrane permeability but limiting aqueous solubility.
  • Cyclohexenone Analog: The ketone group reduces logP (~2.5), enhancing solubility for oral bioavailability .

Q & A

What are the critical parameters for optimizing the multi-step synthesis of this compound to ensure high yield and purity?

Basic Research Question
The synthesis of this compound involves multiple steps requiring precise control of reaction conditions. Key parameters include:

  • Temperature : Maintaining optimal ranges (e.g., 0–5°C for exothermic steps, reflux for thermal activation) to avoid side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution reactions, while dichloromethane or DMF aids in coupling reactions .
  • Catalyst use : Bases like K₂CO₃ or Na₂CO₃ improve reaction efficiency in nucleophilic substitutions .
  • Purification : Column chromatography or recrystallization ensures purity, with TLC monitoring to track reaction progress .

Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Basic Research Question
Structural validation requires a combination of techniques:

  • NMR spectroscopy : ¹H/¹³C NMR identifies aromatic protons, piperazine/imidazole protons, and trifluoromethyl groups. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, especially for sulfanyl and pyridinyl groups .
  • FT-IR : Detects functional groups like C=O (methanone) and C-S (sulfanyl) through characteristic absorption bands .

How can conflicting data from reaction kinetic studies of the sulfanyl group's reactivity be resolved?

Advanced Research Question
Discrepancies in sulfanyl reactivity may arise from solvent polarity, steric hindrance, or competing pathways. Methodological solutions include:

  • Solvent screening : Compare kinetics in polar (e.g., DMSO) vs. nonpolar solvents (e.g., toluene) to assess solvation effects .
  • Computational modeling : Use DFT calculations to predict transition states and identify steric/electronic barriers .
  • Isolation of intermediates : Trapping reactive intermediates (e.g., via low-temperature NMR) to validate proposed mechanisms .

What in vitro and in vivo models are appropriate for evaluating the biological activity of this compound given its dual pyridinyl and imidazolyl motifs?

Advanced Research Question
The structural motifs suggest potential kinase or GPCR modulation. Recommended models:

  • In vitro :
    • Enzyme inhibition assays (e.g., kinase panels) to identify targets .
    • Cell viability assays (MTT/XTT) in cancer lines to screen for antiproliferative effects .
  • In vivo :
    • Rodent models for pharmacokinetics (PK) studies, focusing on bioavailability and metabolite profiling .
    • Zebrafish assays for preliminary toxicity and efficacy screening .

What formulation strategies are recommended to enhance aqueous solubility without compromising stability?

Basic Research Question
The compound’s hydrophobicity (due to trifluoromethyl and aromatic groups) requires:

  • Salt formation : Hydrochloride salts improve solubility via protonation of the piperazine nitrogen .
  • Co-solvents : Use PEG 400 or cyclodextrins to enhance solubility in aqueous buffers .
  • Nanoformulation : Liposomal encapsulation or polymeric nanoparticles to maintain stability in biological matrices .

How should researchers address discrepancies between computational binding predictions and experimental results for this compound?

Advanced Research Question
Discrepancies may arise from ligand flexibility or solvent effects. Mitigation strategies:

  • Molecular dynamics (MD) simulations : Account for protein-ligand conformational changes over time .
  • Surface plasmon resonance (SPR) : Validate binding kinetics (Ka/Kd) experimentally .
  • Crystallography : Resolve X-ray/NMR structures of ligand-target complexes to refine computational models .

What synthetic routes are viable for introducing structural analogs of the trifluoromethylpyridinyl moiety?

Advanced Research Question
To explore SAR (structure-activity relationships):

  • Cross-coupling reactions : Suzuki-Miyaura or Buchwald-Hartwig amination to replace chloro/trifluoromethyl groups .
  • Electrophilic substitution : Introduce fluorinated groups using Selectfluor® or CF₃TMS .
  • Protecting group strategies : Temporarily mask reactive sites (e.g., imidazole NH) during functionalization .

How can researchers ensure reproducibility in biological assays given the compound’s photolability?

Advanced Research Question
The compound’s pyridinyl and sulfanyl groups may degrade under UV/visible light. Best practices include:

  • Light-protected storage : Use amber vials and low-light lab conditions .
  • Stability studies : Conduct HPLC-MS stability profiling under assay conditions (e.g., pH, temperature) .
  • Positive controls : Include reference compounds (e.g., known kinase inhibitors) to validate assay conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.